Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate
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Overview
Description
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is a complex organic compound that features a phthalazinone core with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl group and the esterification of the propanoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.
Scientific Research Applications
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- 4-Chlorophenylphthalazinone
- Methyl phthalazinone derivatives
Uniqueness
Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalazinone core with a chlorophenyl group and a propanoate ester makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUYXBWPKGKHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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